Spisulosine

Catalog No.
S548421
CAS No.
196497-48-0
M.F
C18H39NO
M. Wt
285.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spisulosine

CAS Number

196497-48-0

Product Name

Spisulosine

IUPAC Name

(2S,3R)-2-aminooctadecan-3-ol

Molecular Formula

C18H39NO

Molecular Weight

285.5 g/mol

InChI

InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1

InChI Key

YRYJJIXWWQLGGV-ZWKOTPCHSA-N

SMILES

CCCCCCCCCCCCCCCC(C(C)N)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-deoxysphinganine, doxSA cpd, ES 285, ES-285, ES285, spisulosine

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C)N)O

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](C)N)O

Description

The exact mass of the compound Spisulosine is 285.30316 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Supplementary Records. It belongs to the ontological category of amino alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sphingolipids [SP] -> Sphingoid bases [SP01] -> Sphingoid base analogs [SP0108]. However, this does not mean our product can be used or applied in the same or a similar way.

Disrupting Cell Division and Migration

Studies have shown that spisulosine can interfere with the cell cycle, the process by which cells grow and divide. It appears to target the cytoskeleton, a network of fibers that gives cells their shape and plays a crucial role in cell division and migration. By affecting the cytoskeleton, spisulosine may be able to inhibit the uncontrolled cell growth and spread characteristic of cancer [].

Spisulosine is a marine-derived compound characterized by the chemical formula C18H39NO. It belongs to the class of sphingoid bases and is classified as an amino alcohol. Spisulosine is recognized for its role as an antineoplastic agent, indicating its potential utility in cancer treatment. The compound is functionally related to sphinganine, which is a significant component of sphingolipids, essential for various biological processes .

Spisulosine's primary mechanism of action is believed to involve its interaction with protein kinase C (PKC) []. PKC plays a crucial role in cell signaling pathways that regulate cell proliferation and survival. Spisulosine is thought to inhibit PKC activity, leading to cell cycle arrest and ultimately, cancer cell death []. Further research is needed to fully elucidate the specific details of this mechanism.

The chemical reactivity of spisulosine primarily involves its amino alcohol functionality, which can participate in various reactions, including acylation and alkylation. Notably, spisulosine has been synthesized using substrate-controlled [3,3]-sigmatropic rearrangement as a key reaction step. This method allows for the formation of the compound with high stereoselectivity and yields . Additionally, spisulosine can undergo hydrozirconation reactions, which are useful in synthesizing derivatives and exploring its chemical properties further .

Spisulosine exhibits notable biological activity, particularly as an antiproliferative agent. Research has demonstrated that it promotes autophagic cell death in various cancer cell lines while sparing normal cells, highlighting its potential as a selective therapeutic agent . The compound's mechanism of action involves targeting specific molecular pathways associated with cell proliferation and survival, making it a candidate for further investigation in cancer therapy .

The synthesis of spisulosine has been achieved through several methods:

  • Total Synthesis: A comprehensive approach that employs various organic reactions to construct the molecule from simpler precursors. This method often utilizes stereoselective techniques to ensure the correct spatial arrangement of atoms in the final product .
  • Indium-Mediated Allylation: A more recent synthetic route has been developed using indium-mediated allylation of α-hydrazino aldehydes, which provides a practical pathway to synthesize spisulosine and its derivatives efficiently .
  • Hydrozirconation: This technique involves the use of zirconium reagents to facilitate the formation of spisulosine from alkyne precursors, demonstrating versatility in synthetic strategies .

Spisulosine's primary application lies in its potential use as an antitumor agent. Its ability to induce autophagic cell death positions it as a promising candidate for cancer therapeutics. Furthermore, due to its structural similarity to sphingolipids, spisulosine may also be explored for applications in studying lipid metabolism and signaling pathways within cells .

Interaction studies involving spisulosine have focused on its effects on cellular pathways related to growth and apoptosis. The compound has been shown to interact with specific proteins involved in autophagy and cell cycle regulation. These interactions contribute to its biological activity and efficacy as an anticancer agent . Further research is necessary to elucidate the precise molecular targets and mechanisms through which spisulosine exerts its effects.

Spisulosine shares structural similarities with several other compounds within the sphingoid base family. Here are some notable comparisons:

Compound NameStructure SimilarityBiological ActivityUnique Features
SphinganineHighPrecursor in sphingolipid metabolismFundamental role in cell signaling
DihydrosphingosineModerateInvolved in cellular signalingLacks double bond present in spisulosine
CeramideModerateKey player in apoptosis and cell differentiationContains fatty acid chains
4,5-DehydrospisulosineHighPotentially similar anticancer propertiesStructural derivative of spisulosine

Spisulosine's uniqueness lies in its specific structural features and biological activity profile that differentiate it from these similar compounds. Its selective induction of autophagic cell death marks it as a distinct entity within this chemical class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

285.303164868 g/mol

Monoisotopic Mass

285.303164868 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZX5D253CYY

Other CAS

196497-48-0

Wikipedia

Spisulosine

Use Classification

Lipids -> Sphingolipids [SP] -> Sphingoid bases [SP01] -> Sphingoid base analogs [SP0108]

Dates

Modify: 2023-08-15
1: Xu K, Lai G, Zha Z, Pan S, Chen H, Wang Z. A highly anti-selective asymmetric Henry reaction catalyzed by a chiral copper complex: applications to the syntheses of (+)-spisulosine and a pyrroloisoquinoline derivative. Chemistry. 2012 Sep 24;18(39):12357-62. doi: 10.1002/chem.201201775. Epub 2012 Aug 21. PubMed PMID: 22907874.
2: Massard C, Salazar R, Armand JP, Majem M, Deutsch E, García M, Oaknin A, Fernández-García EM, Soto A, Soria JC. Phase I dose-escalating study of ES-285 given as a three-hour intravenous infusion every three weeks in patients with advanced malignant solid tumors. Invest New Drugs. 2012 Dec;30(6):2318-26. doi: 10.1007/s10637-011-9772-8. Epub 2012 Jan 4. PubMed PMID: 22215532.
3: Chen BS, Yang LH, Ye JL, Huang T, Ruan YP, Fu J, Huang PQ. Diastereoselective synthesis and bioactivity of long-chain anti-2-amino-3-alkanols. Eur J Med Chem. 2011 Nov;46(11):5480-6. doi: 10.1016/j.ejmech.2011.09.010. Epub 2011 Sep 16. PubMed PMID: 21955681.
4: Malik G, Estéoule A, Retailleau P, Dauban P. Aziridines from intramolecular alkene aziridination of sulfamates: reactivity toward carbon nucleophiles. application to the synthesis of spisulosine and its fluoro analogue. J Org Chem. 2011 Sep 16;76(18):7438-48. doi: 10.1021/jo201209x. Epub 2011 Aug 24. PubMed PMID: 21812488.
5: Schöffski P, Dumez H, Ruijter R, Miguel-Lillo B, Soto-Matos A, Alfaro V, Giaccone G. Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose-escalating study in patients with advanced solid malignancies. Cancer Chemother Pharmacol. 2011 Dec;68(6):1397-403. doi: 10.1007/s00280-011-1612-1. Epub 2011 Apr 5. PubMed PMID: 21465314.
6: Vilar E, Grünwald V, Schöffski P, Singer H, Salazar R, Iglesias JL, Casado E, Cullell-Young M, Baselga J, Tabernero J. A phase I dose-escalating study of ES-285, a marine sphingolipid-derived compound, with repeat dose administration in patients with advanced solid tumors. Invest New Drugs. 2012 Feb;30(1):299-305. doi: 10.1007/s10637-010-9529-9. Epub 2010 Sep 7. PubMed PMID: 20820909.
7: Baird RD, Kitzen J, Clarke PA, Planting A, Reade S, Reid A, Welsh L, López Lázaro L, de las Heras B, Judson IR, Kaye SB, Eskens F, Workman P, deBono JS, Verweij J. Phase I safety, pharmacokinetic, and pharmacogenomic trial of ES-285, a novel marine cytotoxic agent, administered to adult patients with advanced solid tumors. Mol Cancer Ther. 2009 Jun;8(6):1430-7. doi: 10.1158/1535-7163.MCT-08-1167. Epub 2009 Jun 9. PubMed PMID: 19509256.
8: Singh R, Sharma M, Joshi P, Rawat DS. Clinical status of anti-cancer agents derived from marine sources. Anticancer Agents Med Chem. 2008 Aug;8(6):603-17. Review. PubMed PMID: 18690825.
9: Sánchez AM, Malagarie-Cazenave S, Olea N, Vara D, Cuevas C, Díaz-Laviada I. Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation. Eur J Pharmacol. 2008 Apr 28;584(2-3):237-45. doi: 10.1016/j.ejphar.2008.02.011. Epub 2008 Feb 14. PubMed PMID: 18343365.
10: Salcedo M, Cuevas C, Alonso JL, Otero G, Faircloth G, Fernandez-Sousa JM, Avila J, Wandosell F. The marine sphingolipid-derived compound ES 285 triggers an atypical cell death pathway. Apoptosis. 2007 Feb;12(2):395-409. PubMed PMID: 17191124.
11: Faircloth G, Cuevas C. Kahalalide F and ES285: potent anticancer agents from marine molluscs. Prog Mol Subcell Biol. 2006;43:363-79. Review. PubMed PMID: 17153351.
12: Den Brok MW, Nuijen B, García JL, Miranda E, Calvo P, Manada C, Beijnen JH. Compatibility and stability of the novel anticancer agent ES-285 x HCl formulated with 2-hydroxypropyl-beta-cyclodextrin in infusion devices. Pharmazie. 2006 Jan;61(1):21-4. PubMed PMID: 16454201.
13: Den Brok MW, Nuijen B, Meijer DM, Millán E, Manada C, Beijnen JH. Pharmaceutical development of a parenteral lyophilised formulation of the investigational anticancer agent ES-285.HCl. PDA J Pharm Sci Technol. 2005 Jul-Aug;59(4):246-57. PubMed PMID: 16218203.
14: Stokvis E, Rosing H, López-Lázaro L, Schellens JH, Beijnen JH. A more sensitive MS detector does not obviously lead to a more sensitive assay: experiences with ES-285. Biomed Chromatogr. 2004 Jul;18(6):403-7. PubMed PMID: 15273982.
15: den Brok MW, Nuijen B, Miranda E, Floriano P, Munt S, Manzanares I, Beijnen JH. Development and validation of a liquid chromatography-ultraviolet absorbance detection assay using derivatisation for the novel marine anticancer agent ES-285 x HCl [(2S,3R)-2-amino-3-octadecanol hydrochloride] and its pharmaceutical dosage form. J Chromatogr A. 2003 Dec 12;1020(2):251-8. Erratum in: J Chromatogr A. 2004 Apr 9;1033(1):191. PubMed PMID: 14661748.
16: Yun JM, Sim TB, Hahm HS, Lee WK, Ha HJ. Efficient synthesis of enantiomerically pure 2-acylaziridines: Facile syntheses of N-Boc-safingol, N-Boc-D-erythro-sphinganine, and N-Boc-spisulosine from a common intermediate. J Org Chem. 2003 Oct 3;68(20):7675-80. PubMed PMID: 14510541.
17: Maraschiello C, Miranda E, Millán E, Floriano P, Vilageliu J. Phenylisothiocyanate and dansyl chloride precolumn derivatizations for the high-performance liquid chromatography analysis of the antitumoral agent ES-285 in dog plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2003 Jul 5;791(1-2):1-11. PubMed PMID: 12798159.
18: Stokvis E, Nan-Offeringa L, Rosing H, López-Lázaro L, Aceña JL, Miranda E, Lyubimov A, Levine BS, D'Aleo C, Schellens JH, Beijnen JH. Quantitative analysis of ES-285, an investigational marine anticancer drug, in human, mouse, rat, and dog plasma using coupled liquid chromatography and tandem mass spectrometry. J Mass Spectrom. 2003 May;38(5):548-54. PubMed PMID: 12794877.
19: Cuadros R, Montejo de Garcini E, Wandosell F, Faircloth G, Fernández-Sousa JM, Avila J. The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. Cancer Lett. 2000 Apr 28;152(1):23-9. PubMed PMID: 10754202.

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